

# N-Nitrosoglyphosate Sodium: A Technical Guide to a Critical Glyphosate Impurity

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## Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

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This in-depth technical guide provides a comprehensive overview of N-Nitrosoglyphosate (NNG), a critical impurity found in glyphosate formulations. N-Nitrosoglyphosate, and its sodium salt, are of significant interest due to their classification within the N-nitrosamine class of compounds, which are recognized as potential genotoxic carcinogens.<sup>[1][2]</sup> This guide details the formation, chemical properties, analytical methodologies for detection, and the toxicological context of NNG, presenting quantitative data in structured tables and visualizing key processes with diagrams.

## Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a synthetic impurity and a degradation product of the widely used herbicide, glyphosate.<sup>[3][4]</sup> Its presence in technical grade glyphosate is a regulatory concern due to the known carcinogenic properties of many N-nitrosamines.<sup>[2][5]</sup> Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) and the United States Environmental Protection Agency (EPA) have established a maximum permissible limit for NNG in glyphosate products, underscoring the importance of its monitoring and control.<sup>[1][3][6]</sup>

## Chemical Properties and Formation

N-Nitrosoglyphosate is a derivative of glyphosate where a nitroso group (-N=O) is attached to the nitrogen atom. The sodium salt of N-Nitrosoglyphosate is also a relevant form of this

impurity.

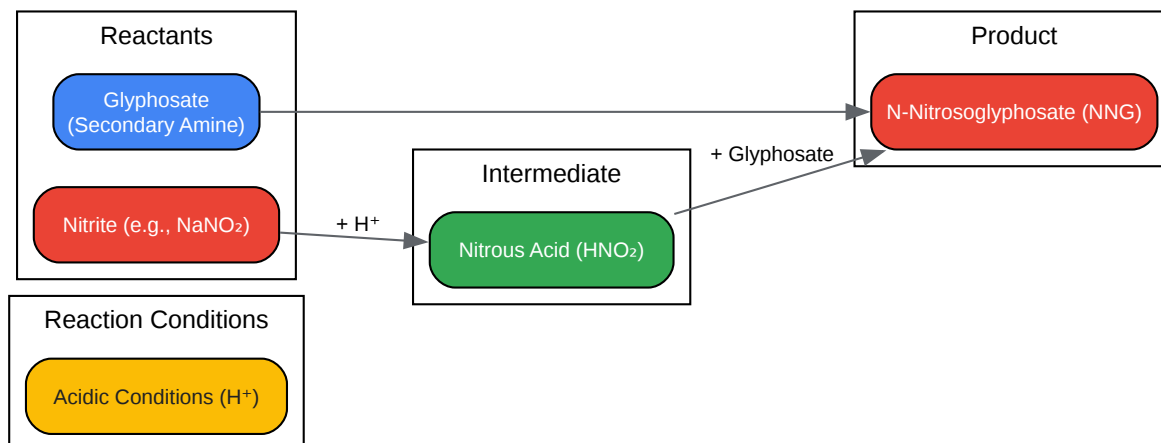
Table 1: Chemical and Physical Properties of N-Nitrosoglyphosate and its Sodium Salt

Property	N-Nitrosoglyphosate	N-Nitrosoglyphosate Sodium
IUPAC Name	N-Nitroso-N-(phosphonomethyl)glycine	Sodium [carboxymethyl(nitroso)amino] methyl-hydroxyphosphinate
CAS Number	56516-72-4	56516-71-3
Molecular Formula	C <sub>3</sub> H <sub>7</sub> N <sub>2</sub> O <sub>6</sub> P	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub> NaO <sub>6</sub> P
Molar Mass	198.07 g/mol	220.05 g/mol
Appearance	White crystalline solid	Solid
Solubility	High solubility in water	Data not readily available, expected to be water-soluble

Sources:[3][7][8][9]

## Formation Pathway

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO<sub>2</sub>), which is formed from nitrites (like sodium nitrite) under acidic conditions.[10] In the context of glyphosate, NNG can be formed during the synthesis process or through the reaction of glyphosate with nitrites present in the environment, such as in soil.[3][6]



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Caption: Formation pathway of N-Nitrosoglyphosate from glyphosate and nitrite under acidic conditions.

## Analytical Methodologies for NNG Detection

Accurate and sensitive analytical methods are crucial for the quantification of NNG in glyphosate samples to ensure compliance with regulatory limits. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

### HPLC with Post-Column Derivatization

This method offers high sensitivity for detecting NNG at parts-per-billion levels.<sup>[1]</sup> It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to form a colored compound that can be detected by a UV-Vis detector.

Table 2: Summary of HPLC with Post-Column Derivatization Method Parameters

Parameter	Description
Principle	Separation by HPLC followed by post-column derivatization and colorimetric detection.
Stationary Phase	Strong Anion Exchange (SAX) column (e.g., Whatman Partisil 10 SAX).
Mobile Phase	Methanol/ammonium phosphate monobasic solution, pH adjusted to 2.1 with phosphoric acid.
Post-Column Reaction	NNG reacts with hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.
Detection	UV-Vis detector at 550 nm.
Validated Range	200 - 400 ppb in glyphosate wetcake.
Standard Curve Range	10 - 200 ppb.
Recovery	Average recovery of 93% from glyphosate wetcake.
Precision	Pooled coefficient of variation of 0.014.

Source:[1]

#### 1. Reagent Preparation:

- Mobile Phase: Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas through a 0.22 micron filter.[1]
- Post-Column Reagent 1 (HBr/NED): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[1]

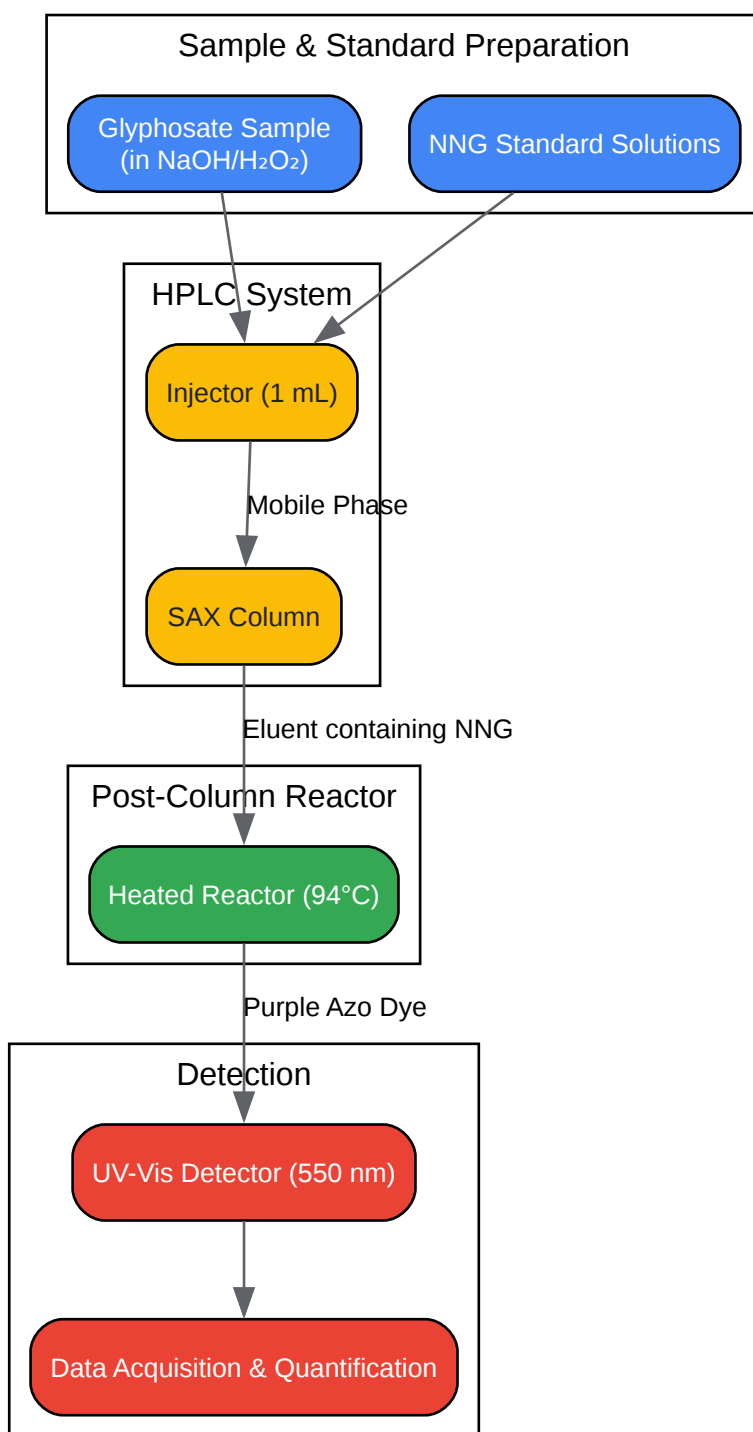
- Post-Column Reagent 2 (Sulfanilamide/HCl): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[\[1\]](#)
- Sulfamic Acid Wash: Dissolve 20 g of sulfamic acid in 1.0 L of deionized water. Use this to rinse all glassware to remove any trace nitrite ions.[\[1\]](#)

## 2. Sample and Standard Preparation:

- NNG Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute with deionized water.[\[1\]](#)
- Working Stock Solution (5 ppm): Prepare by dilution of the 1000 ppm stock solution. This should be made fresh weekly.[\[1\]](#)
- Calibration Standards: Prepare standards in the range of 10 – 200 ppb by appropriate dilutions of the 5 ppm working solution.[\[1\]](#)
- Sample Preparation: Weigh approximately 0.4 g of glyphosate wetcake into a sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water. The NaOH/hydrogen peroxide solution helps to prevent the formation of NNG during analysis.[\[1\]](#)

## 3. Chromatographic Analysis:

- Injection Volume: 1.0 mL.[\[1\]](#)
- Flow Rate (HPLC): 1.5 mL/min.[\[1\]](#)
- Post-Column Reactor Temperature: 94 °C.[\[1\]](#)
- Detection Wavelength: 550 nm.[\[1\]](#)
- Procedure: Start all reagent and mobile phase flows. Once a stable baseline is obtained, begin injections, alternating between samples and standards. Measure the peak height of NNG for all injections and prepare a calibration curve to quantify NNG in the samples.[\[1\]](#)



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Caption: Experimental workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.

## Ion Chromatography with UV Detection

A simpler and more direct method for NNG determination involves ion chromatography (IC) coupled with a UV detector. This method avoids the complexity of a post-column derivatization system.

Table 3: Summary of Ion Chromatography with UV Detection Method Parameters

Parameter	Description
Principle	Direct separation and quantification by ion chromatography with UV detection.
Stationary Phase	Anionic exchange column (e.g., Metrosep A Supp 7).
Mobile Phase	High ionic strength solution of sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) and sodium hydroxide ( $\text{NaOH}$ ) at pH 10.
Detection	Photo-diode array (PDA) or UV detector at 244 nm.
Linearity Range	0.1 - 4.0 mg/L.
Limit of Detection (LOD)	0.04 mg/L (equivalent to 0.8 mg/kg in solid sample).
Recovery	$83.0 \pm 0.9\%$ and $105.3 \pm 10.0\%$ at two different fortification levels.

Sources:[\[2\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)

### 1. Reagent Preparation:

- Mobile Phase: Prepare a solution containing 0.01 mol/L  $\text{Na}_2\text{SO}_4$  and 0.01 mol/L  $\text{NaOH}$ , with a final pH of 10.[\[5\]](#)

### 2. Sample and Standard Preparation:

- Stock Solutions: Prepare stock solutions of glyphosate (e.g., 10.0 g/L in 0.1 mol/L NaOH) and NNG (e.g., 500 mg/L in water).[12]
- Calibration Standards: Prepare matrix-matched standards by diluting the NNG stock solution into the glyphosate stock solution to achieve concentrations in the range of 0.1 to 4.0 mg/L. [13]
- Sample Preparation: Dissolve 2 grams of the technical glyphosate product in 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter.[12]

### 3. Chromatographic Analysis:

- Injection Volume: 40 µL.[5]
- Flow Rate: 0.8 mL/min.[5]
- Column Temperature: 25 °C.[5]
- Detection Wavelength: 244 nm.[5]

## Toxicological Profile of N-Nitrosoglyphosate

As a member of the N-nitrosamine class of compounds, N-Nitrosoglyphosate is considered to be of toxicological concern.[1][2] N-nitrosamines are known to be potent carcinogens in various animal species, and some are classified as probable human carcinogens.[10]

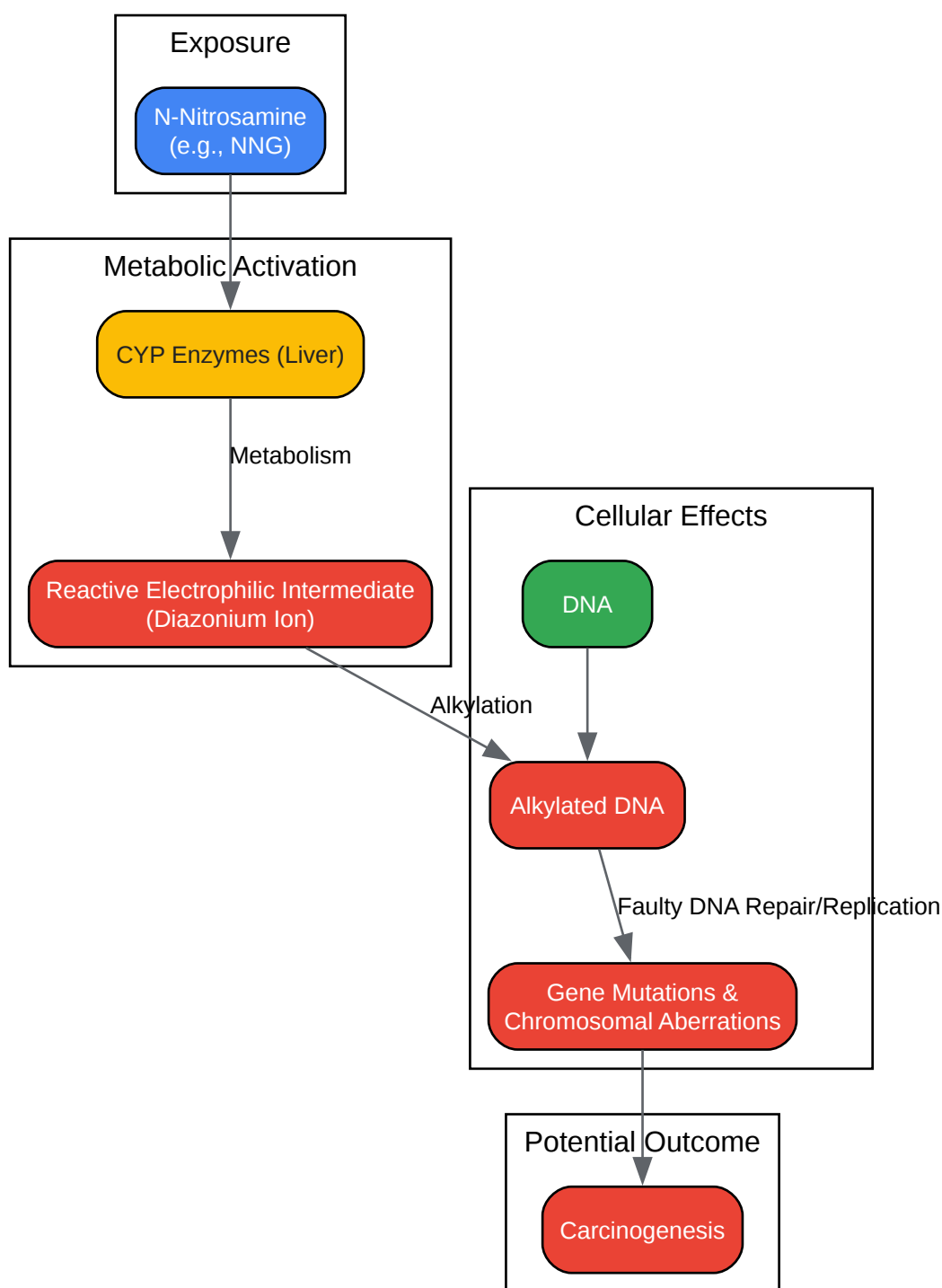
It is important to note that specific toxicological studies on N-Nitrosoglyphosate, such as the determination of an oral LD50, a No-Observed-Adverse-Effect-Level (NOAEL), or an Acceptable Daily Intake (ADI), are not readily available in the public literature. Therefore, the toxicological assessment of NNG relies heavily on the known mechanisms of toxicity of the N-nitrosamine class.

## General Mechanism of N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[14][15] This activation process leads to the

formation of highly reactive electrophilic intermediates, such as diazonium ions, which can then alkylate DNA.<sup>[14][15]</sup>

The alkylation of DNA at various sites, particularly the O<sup>6</sup>- and N<sup>7</sup>-positions of guanine, can lead to DNA damage, gene mutations, and chromosomal aberrations if not repaired by cellular DNA repair mechanisms.<sup>[10]</sup> These genetic alterations can initiate the process of carcinogenesis. Some N-nitrosamines have also been shown to activate inflammatory pathways, such as NFκB and AKT, which can promote cell survival and proliferation, further contributing to cancer development.<sup>[3]</sup>



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Caption: Generalized signaling pathway for the genotoxicity of N-nitrosamines.

## Regulatory Landscape and Conclusion

The presence of N-Nitrosoglyphosate in glyphosate formulations is regulated globally due to the potential health risks associated with N-nitrosamines.

Table 4: Regulatory Limits for N-Nitrosoglyphosate in Glyphosate

Regulatory Body	Jurisdiction	Maximum Limit
Food and Agricultural Organization (FAO)	International	1 ppm (1 mg/kg)
United States Environmental Protection Agency (EPA)	United States	1 ppm (1 mg/kg)
Brazilian Regulation (INC 2/2008)	Brazil	1 mg/kg

Sources:[1][2][6][13]

In conclusion, **N-Nitrosoglyphosate sodium** is a significant impurity in glyphosate that warrants careful monitoring and control. While specific toxicological data for NNG is lacking, its classification as an N-nitrosamine suggests a potential for genotoxicity and carcinogenicity. The analytical methods detailed in this guide provide robust and sensitive means for the quantification of NNG, enabling regulatory compliance and ensuring the safety of glyphosate-based products. Further research into the specific toxicological properties of N-Nitrosoglyphosate is needed to refine risk assessments and provide a more complete understanding of its potential impact on human health.

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- To cite this document: BenchChem. [N-Nitrosoglyphosate Sodium: A Technical Guide to a Critical Glyphosate Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931006#n-nitrosoglyphosate-sodium-as-a-glyphosate-impurity]

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